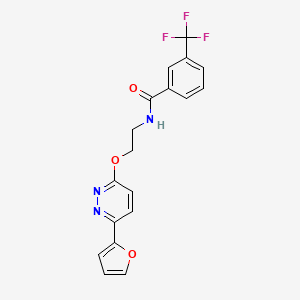

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide

説明

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position. The pyridazine ring is connected via an ether linkage to an ethylamine chain, which is further bonded to a 3-(trifluoromethyl)benzamide moiety.

特性

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O3/c19-18(20,21)13-4-1-3-12(11-13)17(25)22-8-10-27-16-7-6-14(23-24-16)15-5-2-9-26-15/h1-7,9,11H,8,10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOXRISBWILQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated pyridazine.

Formation of the Benzamide Moiety: The benzamide group is typically formed by reacting a trifluoromethyl-substituted benzoyl chloride with an amine precursor.

Linking the Components: The final step involves linking the pyridazine-furan intermediate with the benzamide moiety through an etherification reaction, using suitable conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

化学反応の分析

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furanones or other oxidized derivatives.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

Substitution: The trifluoromethyl group on the benzamide can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Substituted benzamide derivatives with different nucleophiles replacing the trifluoromethyl group.

科学的研究の応用

Antiviral Applications

Research has indicated that compounds similar to N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide exhibit promising antiviral activity. A study highlighted the effectiveness of N-Heterocycles as antiviral agents, where specific derivatives demonstrated significant inhibition against viral replication at low concentrations (e.g., EC values ranging from 0.20 to 0.35 μM in cellular assays) . The presence of the furan and pyridazine rings is believed to enhance the binding affinity to viral targets, making it a candidate for further exploration in antiviral drug development.

Antibacterial Properties

The compound's structural elements also suggest potential antibacterial activity. Nitrogen heterocycles are known for their efficacy against various bacterial strains. For instance, derivatives containing similar frameworks have shown high potency against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics like vancomycin . This positions this compound as a valuable candidate for developing new antibacterial agents.

Anticancer Research

In the realm of oncology, compounds with trifluoromethyl groups have been associated with enhanced anticancer activity due to their ability to modulate biological pathways involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit tumor growth by targeting specific signaling pathways. For example, derivatives have been shown to exhibit IC values in the micromolar range against various cancer cell lines . The incorporation of the furan and pyridazine moieties may further enhance these effects through synergistic interactions at the molecular level.

Case Studies and Research Findings

-

Antiviral Activity Assessment :

- A series of studies evaluated the antiviral potential of nitrogen heterocycles, revealing that modifications at specific positions significantly influenced their activity against viral targets. The structural diversity offered by this compound could lead to new derivatives with optimized antiviral properties .

- Antibacterial Efficacy :

-

Anticancer Potential :

- Research into trifluoromethyl-containing compounds has indicated their role in inhibiting cancer cell proliferation. Studies have reported that similar compounds can induce apoptosis in cancer cells, highlighting the therapeutic potential of this compound as a lead compound for developing anticancer therapies .

作用機序

The mechanism of action of N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the furan and pyridazine rings can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

a. Thiophene vs. Furan Derivatives

- Compound 3b (): N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide replaces the furan-pyridazine system with a thiophene-benzamide scaffold. The piperazine-ethoxyethyl chain introduces basicity and flexibility, contrasting with the rigid ether linkage in the target compound .

b. Imidazopyridazine Derivatives

- Compound 56 (): 4-(6-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide features an imidazo[1,2-b]pyridazine fused ring system.

c. Pyrazine and Triazolopyridine Derivatives

Linkage Group Variations

a. Ether vs. Amine Linkages

- Fluazuron (): N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide uses a urea linkage instead of an ether. Key Differences: The urea group enables stronger hydrogen bonding but reduces metabolic stability compared to ethers. The chloro-pyridinyl substituent may enhance pesticidal activity .

b. Ethynyl Linkages

- Compound in : 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide employs an ethynyl spacer. The piperazine moiety introduces solubility and basicity .

Trifluoromethyl Positioning and Bioactivity

Physicochemical and Pharmacokinetic Properties

*LogP values estimated based on structural features.

生物活性

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activities, including its effects on various cell lines and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : CHFNO

- Molecular Weight : 385.35 g/mol

Its structure includes a trifluoromethyl group, a furan ring, and a pyridazine moiety, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Furan-Pyridazine Link : The reaction between 6-(furan-2-yl)pyridazine and an appropriate alkyl halide.

- Introduction of the Trifluoromethyl Group : Utilizing trifluoromethylating reagents to modify the aromatic ring.

- Amide Bond Formation : Coupling with an amine to form the final benzamide structure.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of pyridazine have shown inhibitory effects against reverse transcriptase, a key enzyme in viral replication. The activity was measured using various concentrations, with notable efficacy at low micromolar ranges (EC values around 130 μM) .

Anticancer Potential

The compound has also been evaluated for its anticancer properties across different cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathways |

| A549 (Lung Cancer) | 26 | Inhibition of cell proliferation through cell cycle arrest |

| HeLa (Cervical Cancer) | 14.31 | Disruption of microtubule dynamics |

These results suggest that the compound may interfere with critical cellular processes, leading to cancer cell death .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The furan and pyridazine rings may interact with specific enzymes involved in metabolic pathways, inhibiting their activity.

- Cell Cycle Disruption : The compound has been shown to induce cell cycle arrest in cancer cells, preventing their proliferation.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

- Antiviral Studies : A series of pyridazine derivatives were tested against HIV reverse transcriptase, revealing enhanced activity compared to existing antiviral drugs .

- Cancer Therapeutics : Research demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

Q & A

Advanced Question

- Kinase inhibition profiling : Use of radiometric or fluorescence-based assays (e.g., ADP-Glo™) against panels of 50–100 kinases to assess selectivity .

- Cell viability assays : Dose-response curves (IC₅₀) in KRAS-mutant cell lines (e.g., HCT-116) with pMEK suppression as a pharmacodynamic marker .

- Contradiction resolution : Discrepancies between enzymatic and cellular activity may arise from off-target effects or poor solubility. Orthogonal assays (e.g., thermal shift analysis or CRISPR knockdown) validate target engagement .

How is metabolic stability assessed, and what structural modifications improve pharmacokinetics?

Advanced Question

- Microsomal stability assays : Incubation with liver microsomes (human/rodent) quantifies half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .

- Improvement strategies :

How are SAR studies designed to optimize potency while minimizing toxicity?

Advanced Question

- Scaffold diversification : Systematic variation of the pyridazine-furan linker (e.g., ethylene glycol vs. alkyl chains) balances solubility and target affinity .

- Toxicity markers : Off-target screening against hERG channels (patch-clamp assays) and hepatotoxicity models (e.g., HepG2 cells) identifies structural liabilities. For example, reducing basicity in the ethyloxy linker decreases hERG inhibition .

What strategies ensure kinase selectivity in analogs of this compound?

Advanced Question

- Crystal structure-guided design : Co-crystallization with CRAF (PDB: 6XCO) reveals key hinge-region interactions. Introducing steric bulk (e.g., tetrahydropyranyl substituents) avoids off-target binding to VEGFR or PDGFR .

- Alchemical free-energy calculations : Predict binding affinities for >200 kinases to prioritize synthetic targets .

How is aqueous solubility optimized without compromising cellular potency?

Basic Question

- Solubilizing groups : Introducing morpholine or pyranyl ethers (e.g., RAF709) increases solubility by 5–10× while maintaining cellular IC₅₀ <100 nM .

- Amorphous dispersion : Formulation with polymers (e.g., HPMCAS) enhances bioavailability in preclinical models .

How do in vitro and in vivo efficacy models correlate for this compound?

Advanced Question

- In vitro-in vivo translation : Compounds showing >70% pMEK suppression in HCT-116 cells typically achieve tumor growth inhibition (TGI) >50% in xenograft models at 10–30 mg/kg doses. However, poor PK (e.g., high plasma protein binding) may necessitate prodrug strategies .

- Species-specific metabolism : Rat liver microsomes often overpredict human clearance; use of chimeric mice with humanized liver improves translational accuracy .

What computational methods predict its binding mode to target proteins?

Advanced Question

- Molecular docking : AutoDock Vina or Schrödinger Glide simulates binding to CRAF’s ATP pocket, prioritizing poses with hydrogen bonds to Cys531 and hydrophobic contacts with Leu567 .

- Molecular dynamics (MD) : 100-ns simulations assess stability of key interactions (e.g., pyridazine-furan stacking with Phe583) and guide scaffold rigidification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。